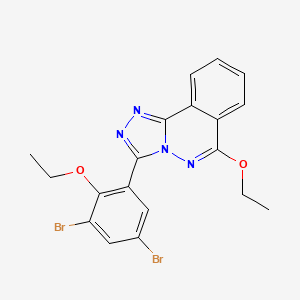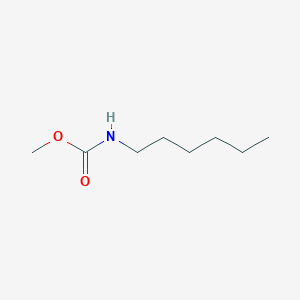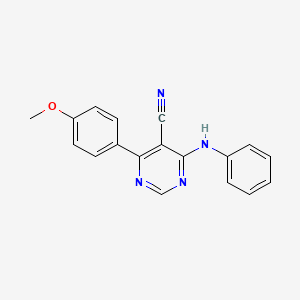
4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a methoxyphenyl group at the 4-position, a phenylamino group at the 6-position, and a carbonitrile group at the 5-position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the intermediate compound with cyanide ions under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where the methoxyphenyl and phenylamino groups are attached.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium phenoxide, and sodium cyanide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with different functional groups.
Scientific Research Applications
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYPHENYL)PYRIMIDINE-5-CARBONITRILE: This compound shares the methoxyphenyl and carbonitrile groups but lacks the phenylamino group.
4-CHLORO-2-METHYLTHIOPYRIMIDINE-5-CARBOXYLATE: This compound has a similar pyrimidine core but different substituents.
Uniqueness
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
89549-69-9 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16(11-19)18(21-12-20-17)22-14-5-3-2-4-6-14/h2-10,12H,1H3,(H,20,21,22) |
InChI Key |
VZXGKYDILZVLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)

![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)
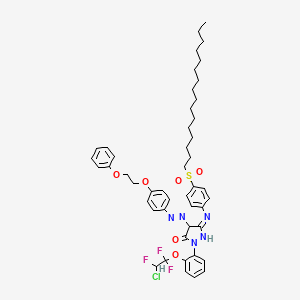
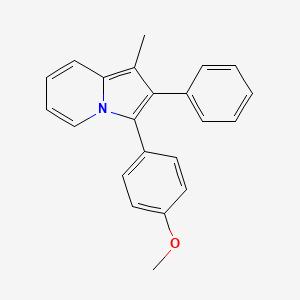
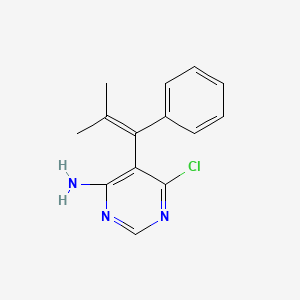
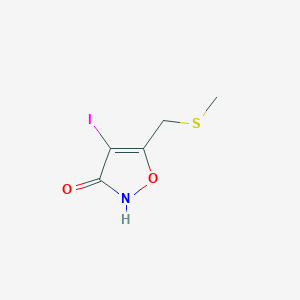
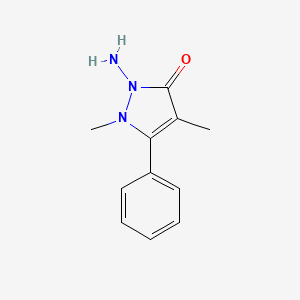


![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)
